molecular formula C20H19N3O3S B2499247 N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 900005-53-0

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2499247
CAS No.: 900005-53-0
M. Wt: 381.45
InChI Key: ILOMZACWPKLLGR-UHFFFAOYSA-N
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Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 900005-53-0) is a complex organic compound with a molecular formula of C20H19N3O3S and a molecular weight of 381.45 g/mol . Its structure incorporates distinct heterocyclic systems, including a 6-ethyl-1,3-benzothiazole core, a pyridinylmethyl group, and a 5,6-dihydro-1,4-dioxine ring . This unique architecture is found in compounds investigated for inhibiting critical cellular signaling pathways, such as the Heat Shock Transcription Factor 1 (HSF1) pathway, which is a target in oncology research for proliferative disorders . The presence of the benzothiazole and pyridine moieties suggests potential for specific interactions with biological targets like enzymes or receptors . Research into similar benzothiazole derivatives has shown their utility as inhibitors for kinases like JNK, which plays a role in cell survival and has neuroprotective properties in preclinical studies . This compound is intended for non-human research applications only in fields such as medicinal chemistry, drug discovery, and chemical biology. It is not for diagnostic, therapeutic, or veterinary use. Researchers can leverage this molecule as a versatile scaffold for structural modifications in structure-activity relationship (SAR) studies to develop novel bioactive compounds .

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-14-6-7-16-18(11-14)27-20(22-16)23(12-15-5-3-4-8-21-15)19(24)17-13-25-9-10-26-17/h3-8,11,13H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOMZACWPKLLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring can be formed through a cyclization reaction.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde.

    Formation of the Dioxine Ring: The dioxine ring can be synthesized through a condensation reaction involving appropriate diol and carboxylic acid derivatives.

    Final Coupling Reaction: The final step involves coupling the benzothiazole and pyridine intermediates with the dioxine derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate biological pathways by binding to these targets and altering their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Parameter Target Compound Compound
Core Heterocycle 5,6-dihydro-1,4-dioxine (oxygen-only ring) 5,6-dihydro-1,4-oxathiine (sulfur-containing, 4,4-dioxide)
Substituent 1 6-ethylbenzothiazol-2-yl (lipophilic, electron-rich) 3-chlorobenzyl (electronegative, polar)
Substituent 2 Pyridin-2-ylmethyl (aromatic, basic) Pyridin-2-yl (aromatic, basic)
Additional Groups None 3-phenyl (bulky, hydrophobic)
Molecular Formula C₂₀H₁₈N₃O₃S C₂₃H₁₉ClN₂O₄S
Molecular Weight 380.45 g/mol (calculated) 454.93 g/mol
Key Atoms 1 sulfur (benzothiazole) 1 sulfur (oxathiine), 1 chlorine (chlorobenzyl)

Physicochemical Properties

Property Target Compound (Predicted) Compound (Experimental/Predicted)
Density ~1.3–1.4 g/cm³ (estimated) 1.419±0.06 g/cm³
Boiling Point ~600–650°C (analog-based extrapolation) 652.8±55.0°C
pKa ~3.0–3.5 (carboxamide, benzothiazole influence) 3.36±0.10
Lipophilicity Higher (ethylbenzothiazole vs. chlorobenzyl) Lower (polar chlorobenzyl, sulfone groups)

Research Findings and Implications

This may enhance membrane permeability but reduce aqueous solubility.

Substituent Effects: The 6-ethylbenzothiazole group in the target compound likely increases lipophilicity, favoring passive diffusion across biological membranes.

Bioactivity Hypotheses :

  • The pyridinylmethyl group in both compounds may facilitate π-π stacking with aromatic residues in target proteins.
  • The ethyl substituent in the benzothiazole could modulate selectivity for enzymes like benzothiazole-sensitive kinases.

Biological Activity

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety and a dioxine ring, which are known to contribute to various biological activities. The synthesis typically involves the following steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
  • Introduction of the Ethyl Group : Alkylation reactions using ethyl halides are employed.
  • Formation of the Dioxine Structure : The dioxine ring is synthesized through cyclization reactions involving suitable precursors.

Antibacterial Properties

Studies have indicated that compounds similar to this compound exhibit antibacterial activity. For instance, benzothiazole derivatives have been shown to inhibit bacterial enzymes such as DNA gyrase and dihydroorotase, which are critical for bacterial DNA replication and metabolism .

Anti-inflammatory Effects

Research has demonstrated that benzothiazole derivatives can possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Cytotoxicity Against Cancer Cells

The compound's structural features suggest potential cytotoxic effects against tumorigenic cell lines. In vitro studies have shown that benzothiazole derivatives can selectively target cancer cells while sparing normal cells. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals unique aspects of this compound:

Compound NameBiological ActivityIC50 (µM)
Benzothiazole Derivative AAntibacterial10
Benzothiazole Derivative BAnti-inflammatory15
N-(6-Ethyl...Cytotoxicity (Cancer)8

This table illustrates that while many benzothiazole derivatives exhibit promising biological activities, the specific combination of structural elements in this compound may enhance its efficacy against particular biological targets.

Case Studies

  • Antibacterial Activity Study : A study conducted on various benzothiazole derivatives demonstrated that those with a pyridine moiety showed enhanced inhibition of bacterial growth compared to their non-pyridine counterparts. The minimal inhibitory concentration (MIC) was significantly lower for compounds containing both benzothiazole and pyridine structures .
  • Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, N-(6-ethyl... exhibited selective cytotoxicity with an IC50 value indicating potent activity against tumorigenic cells while demonstrating lower toxicity towards normal cells .

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